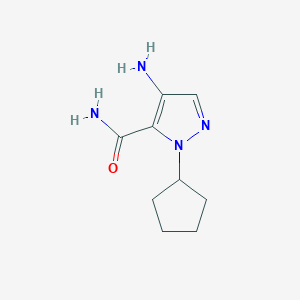![molecular formula C8H8F3N3 B2444097 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanenitrile CAS No. 1006319-93-2](/img/structure/B2444097.png)
3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanenitrile” is a chemical compound with the molecular formula C8H8F3N3 . It is a type of nitrile, which is an organic compound that has a -C≡N functional group. The specific structure of this compound includes a pyrazole ring, which is a class of organic compounds with a 5-membered aromatic ring containing two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringFC(F)(F)c1cc[nH]n1CC#N . This indicates that the compound contains a pyrazole ring with a trifluoromethyl group attached, along with a butanenitrile group.
Applications De Recherche Scientifique
Anti-inflammatory and Antibacterial Applications
Trifluoromethylpyrazoles, closely related to the queried compound, have garnered attention for their significant anti-inflammatory and antibacterial properties. The positioning of the trifluoromethyl group on the pyrazole nucleus, especially at the 3- or 5-position, plays a critical role in the activity profile of these compounds. This has led to the exploration of trifluoromethylpyrazoles as potential candidates for novel anti-inflammatory and antibacterial agents with minimal side effects (Kaur, Kumar, & Gupta, 2015).
Role in Drug Metabolism and Cytochrome P450 Inhibition
Research has also delved into the use of compounds structurally similar to 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanenitrile for inhibiting specific isoforms of cytochrome P450 (CYP), a class of enzymes critical for drug metabolism. Identifying selective inhibitors for CYP isoforms is vital for predicting potential drug-drug interactions during coadministration of multiple medications (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
Heterocyclic Compound Synthesis
The compound and its derivatives are pivotal in synthesizing heterocyclic compounds, serving as building blocks for creating pyrazolo-imidazoles, thiazoles, spiropyridines, and other complex structures. This versatility is critical for developing new materials and molecules with potential applications in pharmaceuticals, dyes, and organic synthesis (Gomaa & Ali, 2020).
Organic Solvent and Ionic Liquid Applications
Further research has focused on the application of derivatives in understanding the phase behavior of ionic liquids with various solutes, including aliphatic and aromatic compounds. This work aids in identifying potential uses of these compounds as alternative solvents for separation processes and other industrial applications (Domańska, Wlazło, & Karpińska, 2016).
Synthesis of Polyfunctional Heteroaromatics
The compound's relevance extends to the synthesis of polyfunctional heteroaromatics, where it aids in creating novel functionalized molecules. This includes the development of new methods for synthesizing heteroaromatic compounds with potential applications in medicinal chemistry and material science (Moustafa, Al-Mousawi, Elnagdi, & El‐Seedi, 2017).
Mécanisme D'action
Target of Action
Compounds with a trifluoromethyl group often play an important role in pharmaceuticals and agrochemicals .
Mode of Action
It’s known that trifluoromethylation often involves the formation of carbon-centered radical intermediates .
Biochemical Pathways
The trifluoromethyl group is known to play a significant role in pharmaceuticals, agrochemicals, and materials, suggesting that it may interact with a variety of biochemical pathways .
Pharmacokinetics
The presence of the trifluoromethyl group can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .
Result of Action
Compounds with a trifluoromethyl group often have significant impacts in pharmaceuticals and agrochemicals .
Propriétés
IUPAC Name |
3-[3-(trifluoromethyl)pyrazol-1-yl]butanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3/c1-6(2-4-12)14-5-3-7(13-14)8(9,10)11/h3,5-6H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMKIPVORIETSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)N1C=CC(=N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[6-(pyrrolidin-1-ylsulfonyl)-1,3-benzothiazol-2-yl]pyridine-2-carboxamide](/img/structure/B2444014.png)
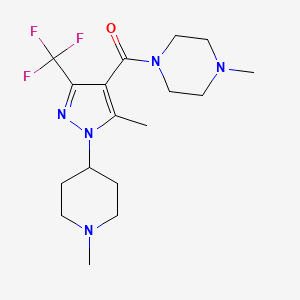
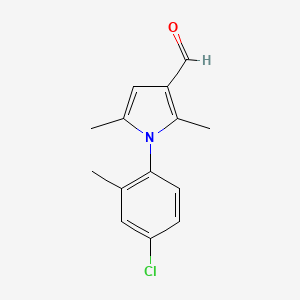
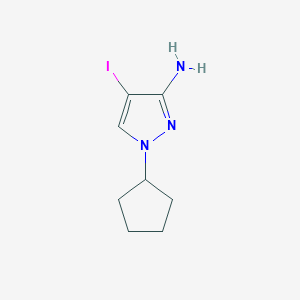
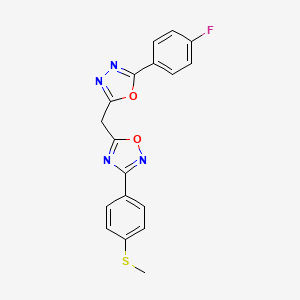
![Ethyl 2-{[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)carbothioyl]amino}acetate](/img/structure/B2444022.png)


![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2444026.png)
